4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide
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Overview
Description
4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide typically involves the reaction of 3-bromobenzenecarbothioyl chloride with N-(4-bromophenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol or amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, piperazine derivatives are often studied for their potential pharmacological activities. This compound may exhibit properties such as antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide would depend on its specific biological activity. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorobenzenecarbothioyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide
- 4-(3-fluorobenzenecarbothioyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide
- 4-(3-methylbenzenecarbothioyl)-N-(4-methylphenyl)piperazine-1-carbothioamide
Uniqueness
The uniqueness of 4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide lies in its specific substitution pattern with bromine atoms. This can influence its reactivity and biological activity, making it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
4-(3-bromobenzenecarbothioyl)-N-(4-bromophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2N3S2/c19-14-4-6-16(7-5-14)21-18(25)23-10-8-22(9-11-23)17(24)13-2-1-3-15(20)12-13/h1-7,12H,8-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMDCMWCURGTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)C(=S)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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